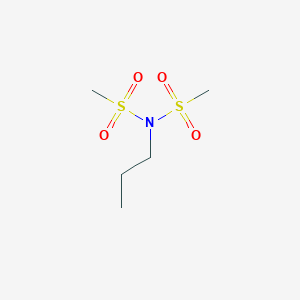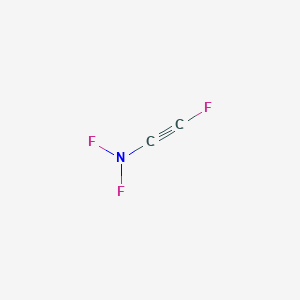
N,N,2-trifluoroethynamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trifluoroethynamine is a fluorinated organic compound with the molecular formula C2H4F3N. The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,2-Trifluoroethynamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile, which is obtained from 2,2,2-trifluoroacetamide treated with phosphorus pentoxide . Another method includes the reduction of trifluoroacetamide with lithium aluminum hydride in anhydrous ether .
Industrial Production Methods: Industrial production of this compound often involves the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of glycerin, followed by pressure reduction, flashing, and deamination . This method is advantageous due to its high yield and short reaction time.
Chemical Reactions Analysis
Types of Reactions: N,N,2-Trifluoroethynamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetaldehyde.
Reduction: Reduction reactions can yield trifluoroethylamine.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used as a reducing agent.
Substitution: Reagents such as trifluoroethyl chloride and trifluoroacetic acid are commonly used.
Major Products: The major products formed from these reactions include trifluoroethylated amines, trifluoroacetaldehyde, and various substituted derivatives .
Scientific Research Applications
N,N,2-Trifluoroethynamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,2-trifluoroethynamine involves its interaction with molecular targets through the formation of hydrogen bonds and van der Waals interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the N,N-substitution.
Trifluoromethylamine: Contains a trifluoromethyl group instead of a trifluoroethyl group.
Trifluoroacetonitrile: A precursor in the synthesis of N,N,2-trifluoroethynamine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both N,N-substitution and trifluoroethyl group enhances its reactivity and interaction with biological targets compared to its analogs .
Properties
CAS No. |
89554-96-1 |
|---|---|
Molecular Formula |
C2F3N |
Molecular Weight |
95.02 g/mol |
IUPAC Name |
N,N,2-trifluoroethynamine |
InChI |
InChI=1S/C2F3N/c3-1-2-6(4)5 |
InChI Key |
HKWQDZDXZBFTNU-UHFFFAOYSA-N |
Canonical SMILES |
C(#CF)N(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


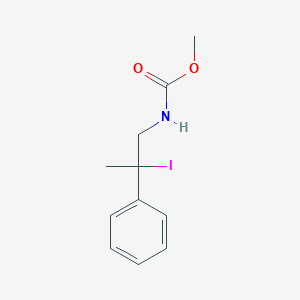
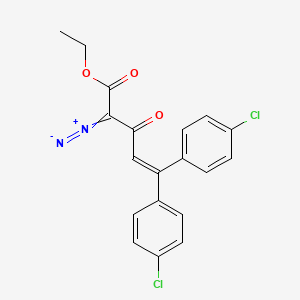
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
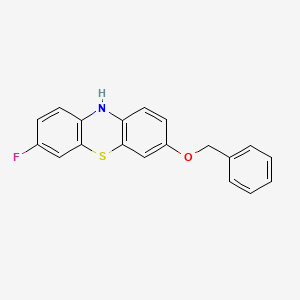
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
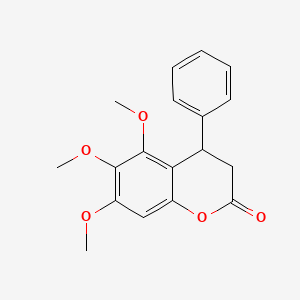

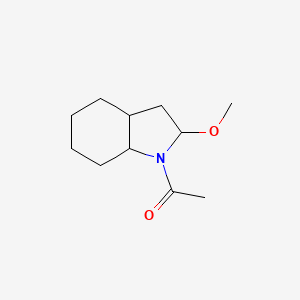
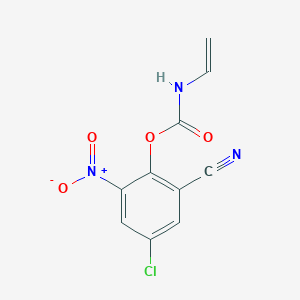
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
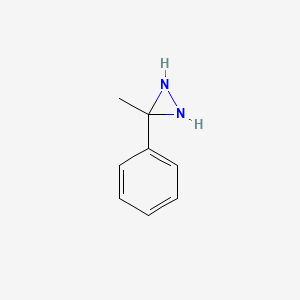
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
